Sodium trimethylsilanolate
Description
Evolution of Organosilanolate Chemistry
The field of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane. sbfchem.com However, the specific branch of organosilanolate chemistry traces its origins to the late 19th and early 20th centuries. In 1872, Albert Ladenburg reported the synthesis of triethylsilanol (B1199358) and its corresponding sodium salt, sodium triethylsilanolate, which was formed through a direct reaction with sodium in dry ether. thieme-connect.com Significant progress in the field was made in the 1930s by Frederick Kipping, who synthesized a wide array of organosilicon compounds, laying the groundwork for the development of silicones. sbfchem.com
A pivotal moment for the specific subject of this article occurred in 1946, when Whitmore first described the preparation of the trimethylsilanolate anion's precursor, trimethylsilanol (B90980), through the hydrolysis of hexamethyldisiloxane (B120664). thieme-connect.com The conversion to sodium trimethylsilanolate was achieved by reacting it with sodium in dry xylene or with an aqueous solution of sodium hydroxide (B78521). thieme-connect.com Following this, related alkali metal silanolates were developed, with potassium trimethylsilanolate's first use described in 1962 and the lithium salt introduced in 1963. thieme-connect.com These early discoveries established the fundamental methods for creating alkali metal organosilanolates, which have since become crucial reagents in synthetic chemistry. thieme-connect.com
Significance of Alkali Metal Silanolates in Modern Chemical Synthesis
Alkali metal silanolates, particularly sodium and potassium trimethylsilanolate, are of considerable importance in modern chemical synthesis due to their unique properties and versatility. thieme-connect.comresearchgate.net A key advantage is their solubility in common organic solvents, which allows them to serve as effective substitutes for alkali hydroxides in non-aqueous media. thieme-connect.com They function widely as strong nucleophiles for the hydrolysis of esters and as mild bases in various chemical transformations. thieme-connect.comsmolecule.com
In recent years, the role of alkali metal silanolates has expanded significantly into the realm of catalysis and cross-coupling reactions. nih.gov They are instrumental in palladium-catalyzed, silicon-based cross-coupling reactions, offering a milder and operationally simpler alternative to traditional methods that often require a fluoride (B91410) source for activation. nih.govresearchgate.net This "fluoride-free" activation method proceeds through the formation of an Si-O-Pd linkage, a mechanism that has been unambiguously established. core.ac.uk Furthermore, alkali metal silanolates are used as Lewis basic catalysts for generating highly reactive aryl alkali metals from silyl-protected precursors. researchgate.net Their ability to promote reactions like the Suzuki-Miyaura cross-coupling at room temperature highlights their capacity to facilitate transformations under mild conditions, making them indispensable tools in contemporary organic synthesis. researchgate.net
Overview of this compound as a Research Subject
This compound, with the chemical formula (CH₃)₃SiONa, is a cornerstone reagent in organosilicon chemistry and a subject of extensive research. guidechem.com It is a white to beige, hygroscopic crystalline powder that typically decomposes at around 230°C. srce.hrsigmaaldrich.com As a research reagent, it is valued for its high reactivity and versatility. sigmaaldrich.comalkalisci.com
Its applications in chemical research are broad. It is widely recognized as a powerful reagent for the conversion of a wide variety of esters to their corresponding carboxylic acids and for the hydrolysis of nitriles to primary amides, often under mild conditions with high yields. srce.hrsigmaaldrich.comalkalisci.comirb.hr Beyond these roles, this compound serves as a key starting material for the synthesis of other metal silanolates through salt metathesis and as a catalyst for the silylation of silanols. sigmaaldrich.comalkalisci.com In materials science, it is an important intermediate for producing silicone polymers and is used to modify material surfaces to enhance properties like hydrophobicity. chemimpex.com Recent research has also focused on its use in palladium-catalyzed reactions for the silylation of aryl halides, demonstrating its utility in creating complex, functionalized molecules. chemrxiv.org
Interactive Data Tables
Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₉NaOSi | guidechem.comchemimpex.com |
| Linear Formula | (CH₃)₃SiONa | sigmaaldrich.com |
| Molecular Weight | 112.18 g/mol | smolecule.comsigmaaldrich.comchemimpex.com |
| CAS Number | 18027-10-6 | guidechem.comsigmaaldrich.comchemimpex.com |
| Appearance | White to beige to brown powder | chemimpex.com |
| Melting Point | 230 °C (decomposes) | sigmaaldrich.comalkalisci.comchemimpex.com |
| Synonyms | Trimethylsilanol sodium salt | chemimpex.comontosight.ai |
Key Research Applications of this compound
| Application Area | Description | Source(s) |
| Organic Synthesis | A powerful reagent for converting esters to carboxylic acids and nitriles to primary amides. srce.hrsigmaaldrich.comalkalisci.com | srce.hrsigmaaldrich.comalkalisci.comirb.hr |
| Catalysis | Used as a catalyst for the silylation of silanols with hydrosilanes and in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comalkalisci.comchemrxiv.orgsigmaaldrich.com | sigmaaldrich.comalkalisci.comchemrxiv.orgsigmaaldrich.com |
| Precursor Chemistry | Serves as a starting material for the synthesis of other metal silanolates via salt metathesis. sigmaaldrich.comalkalisci.com | sigmaaldrich.comalkalisci.com |
| Polymer Chemistry | Acts as a key intermediate in the synthesis of various silicone polymers. chemimpex.com | chemimpex.com |
| Materials Science | Employed to modify the surfaces of materials, enhancing properties like hydrophobicity and chemical resistance. chemimpex.com | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18027-10-6 |
|---|---|
Molecular Formula |
C3H10NaOSi |
Molecular Weight |
113.19 g/mol |
IUPAC Name |
sodium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |
InChI Key |
VHQSQWCOIYFCCJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[O-].[Na+] |
Isomeric SMILES |
C[Si](C)(C)[O-].[Na+] |
Canonical SMILES |
C[Si](C)(C)O.[Na] |
Other CAS No. |
18027-10-6 |
Pictograms |
Corrosive |
Related CAS |
1066-40-6 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Trimethylsilanolate
Direct Synthesis Routes
Direct synthesis methods involve the straightforward reaction of a suitable precursor with a sodium source to yield sodium trimethylsilanolate.
Reaction of Trimethylsilanol (B90980) with Alkali Metals
A foundational laboratory method for synthesizing this compound involves the direct reaction of trimethylsilanol with sodium metal. datapdf.com This reaction is typically carried out in an inert solvent, such as diethyl ether or ligroin, to prevent unwanted side reactions. datapdf.com The reaction of pure trimethylsilanol with sodium metal in anhydrous ether yields a clear solution of the salt. datapdf.com The product is highly hygroscopic and readily hydrolyzes to form sodium hydroxide (B78521) and trimethylsilanol. datapdf.com
Indirect Preparation Methods
Indirect methods for preparing this compound often start from more readily available or stable silicon-containing compounds, which are then converted to the desired product.
Hydrolysis-Based Routes from Siloxane Precursors
A common and historically significant indirect route to this compound involves the hydrolysis of hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃). This method was first described in 1946. thieme-connect.com The initial hydrolysis of hexamethyldisiloxane yields trimethylsilanol, which is then converted to its sodium salt. thieme-connect.com This conversion can be achieved by reacting the intermediate trimethylsilanol with sodium in dry xylene or with an aqueous solution of sodium hydroxide. thieme-connect.com
Another approach involves the direct reaction of hexamethyldisiloxane with sodium hydroxide. researchgate.net In a typical procedure, hexamethyldisiloxane is refluxed with sodium hydroxide in a solvent like 1,2-dimethoxyethane (B42094) (DME) for an extended period. researchgate.net This method avoids the isolation of the intermediate trimethylsilanol. The reaction of hexamethyldisiloxane with sodium amide in ethyl ether also produces this compound. prepchem.com
| Starting Material | Reagents | Solvent | Conditions | Product |
| Trimethylsilanol | Sodium Metal | Diethyl Ether | Anhydrous | This compound |
| Hexamethyldisiloxane | 1. H₂O2. Sodium Metal | 1. -2. Dry Xylene | - | This compound |
| Hexamethyldisiloxane | Sodium Hydroxide | 1,2-Dimethoxyethane | Reflux | This compound |
| Hexamethyldisiloxane | Sodium Amide | Ethyl Ether | - | This compound |
In Situ Generation Methodologies
For many synthetic applications, this compound can be generated in situ, meaning it is prepared in the reaction mixture and used immediately without isolation. This approach was first reported in 1949 for the synthesis of organopolysiloxanes. thieme-connect.com In situ generation is advantageous as it avoids handling the often moisture-sensitive solid salt. For instance, in palladium-catalyzed cross-coupling reactions, a nucleophilic silanolate can be generated in situ using a base like potassium trimethylsilanolate (TMSOK). sigmaaldrich.com Similarly, sodium silanolates can be generated from the corresponding silanol (B1196071) and a base like sodium tert-butoxide (NaOt-Bu) for use in cross-coupling reactions. sigmaaldrich.com
Design and Development of Storable Silylsilanolate Reagents
Recent research has focused on developing storable silylating reagents to overcome the challenges associated with the lability and harsh reaction conditions of traditional silicon sources like hydrosilanes, disilanes, and silylboranes. chemrxiv.orgacs.org Sodium silylsilanolates have emerged as a promising class of storable and practical silylating agents. chemrxiv.orgacs.orgsemanticscholar.org These reagents are chemically stable to air and moisture, making them easier to handle and store. nih.gov
The design of these reagents involves creating a molecule with both a nucleophilic silanolate and a silicon-silicon bond. nih.gov An example is sodium trimethylsilyldimethylsilanolate. nih.gov These storable sodium silylsilanolates have been successfully used for the palladium-catalyzed silylation of aryl halides and pseudohalides, allowing for the late-stage functionalization of complex molecules with various silyl (B83357) groups. chemrxiv.orgacs.org Mechanistic studies suggest that the nucleophilic silanolate attacks the palladium center, and a polymeric cluster of the silanolate assists in the efficient transfer of the silyl group. acs.org
| Reagent Type | Key Features | Application |
| Traditional Silylating Agents (e.g., hydrosilanes, disilanes) | Labile, may require harsh conditions | Silylation reactions |
| Storable Sodium Silylsilanolates | Air and moisture stable, practical to handle | Palladium-catalyzed silylation of aryl halides |
Structural Elucidation and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Analysis
Modern spectroscopy offers a powerful arsenal (B13267) for the in-depth analysis of sodium trimethylsilanolate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information at the atomic and molecular levels.
NMR spectroscopy is a cornerstone in the study of this compound, enabling the detailed investigation of reaction mechanisms and the characterization of reaction intermediates and products. acs.orgthieme-connect.comacs.orgresearchgate.net
Proton (¹H) NMR spectroscopy is instrumental in tracking the progress of reactions involving this compound. For instance, in the chemoselective opening of lactones, ¹H NMR is used to monitor the disappearance of starting materials and the appearance of the ring-opened products. acs.orgacs.orgresearchgate.net Kinetic studies employing ¹H NMR have been crucial in demonstrating the BAc2 mechanistic pathway for this transformation. acs.orgacs.orgresearchgate.net In studies converting esters to carboxylic acids, ¹H NMR spectra, often recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), show a characteristic singlet for the nine equivalent protons of the trimethylsilyl (B98337) group at approximately -0.22 ppm. srce.hrresearchgate.net This signal serves as a clear marker for the presence of the trimethylsilanolate moiety.
Interactive Data Table: ¹H NMR Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment | Reference |
| DMSO-d₆ | -0.22 | s (singlet) | 9H | (CH₃)₃Si | srce.hrresearchgate.net |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound and its reaction products. In DMSO-d₆, the carbon atoms of the methyl groups in this compound exhibit a single resonance at approximately 5.42 ppm. srce.hrresearchgate.net This technique is also used to confirm the structures of products formed in reactions where this compound is used as a reagent, such as in the conversion of esters to carboxylic acids. srce.hrresearchgate.net
Interactive Data Table: ¹³C NMR Data for this compound
| Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |
| DMSO-d₆ | 5.42 | (CH₃)₃Si | srce.hrresearchgate.net |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for monitoring reactions involving fluorinated compounds. magritek.comnih.gov In the context of palladium-catalyzed silylations where this compound is used as a silyl (B83357) transfer reagent, ¹⁹F NMR has been employed to follow the conversion of fluorinated aryl halides. kyoto-u.ac.jpchemrxiv.org The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for real-time reaction monitoring, allowing for the observation of intermediates and the determination of reaction kinetics. magritek.comkyoto-u.ac.jpchemrxiv.org For example, in the silylation of 4-fluorotrimethylsilylbenzene, the disappearance of the starting material and the appearance of the product can be clearly tracked. chemrxiv.org
Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the silicon environment within the trimethylsilanolate molecule and its derivatives. mdpi.com This technique is particularly valuable for studying the structure of the silicon framework in silicates and organosilicon compounds. umass.edunih.gov Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ²⁹Si nucleus, it offers crucial information about the connectivity and chemical state of silicon atoms. For instance, in the study of silicone oils, ²⁹Si NMR is used to differentiate the end groups from the polymer backbone, which is essential for determining molecular weight. magritek.com
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and analyzing the vibrational modes of molecules. elte.huwikipedia.org The IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands that correspond to the vibrations of its constituent bonds. srce.hrresearchgate.net Key vibrational modes include the Si-O stretch, C-H stretches and bends of the methyl groups, and Si-C stretches. These vibrational frequencies provide a unique fingerprint for the compound and can be used to confirm its presence and purity. srce.hrresearchgate.netresearchgate.net
Interactive Data Table: Key IR Absorption Bands for this compound
Mass Spectrometry (MS) for Molecular Aggregation and Reaction Product Identification
Mass spectrometry has been instrumental in confirming the tendency of this compound to form aggregates. Early studies using mass spectrometry provided evidence for the formation of hexameric clusters of this compound in the gas phase. thieme-connect.com This observation is in contrast to the potassium, rubidium, and cesium salts of trimethylsilanolate, which were found to exist as tetrameric units in the gas phase, a finding also confirmed by mass spectrometry. thieme-connect.com The lithium salt, similar to the sodium salt, was also shown by mass spectrometry to form hexamers. thieme-connect.com
The application of electrospray ionization mass spectrometry (ESI-MS) is particularly noteworthy in the study of salt cluster ions. The technique allows for the systematic investigation of cluster formation from solutions. nih.gov The distribution of cluster ions observed in mass spectra can be influenced by instrumental parameters such as the cone voltage. nih.gov For instance, at normal cone voltages, cluster ions with "magic numbers" of molecules, indicating particularly stable configurations, are often detected with high relative intensity. nih.gov
Beyond simple aggregation, mass spectrometry is a crucial tool for identifying the products of reactions catalyzed by or involving this compound. For example, in a copper-catalyzed hydrosilylation reaction utilizing a sodium silylsilanolate, mass spectroscopic analysis of the reaction mixture revealed a molecular weight distribution that corresponded to the repeating unit of polydimethylsiloxane. rsc.org This finding supported the proposed mechanism involving the formation of a dimethylsilanone surrogate. rsc.org
Table 1: Mass Spectrometry Findings on this compound Aggregation
| Alkali Metal | Predominant Aggregate Form (MS) | Reference |
| Sodium (Na) | Hexamers | thieme-connect.com |
| Lithium (Li) | Hexamers | thieme-connect.com |
| Potassium (K) | Tetramers | thieme-connect.com |
| Rubidium (Rb) | Tetramers | thieme-connect.com |
| Cesium (Cs) | Tetramers | thieme-connect.com |
Aggregation Behavior and Cluster Formation
The propensity of this compound to form aggregates, or clusters, is a key aspect of its chemistry and has significant implications for its role in catalysis. These clusters are not mere curiosities but are believed to be actively involved in reaction mechanisms.
Investigation of Hexametric and Tetrameric Forms
As established by mass spectrometry, this compound primarily exists as hexameric aggregates in the gas phase. thieme-connect.com While X-ray diffraction studies have been more definitive in determining the solid-state structures of alkali metal silanolates, mass spectrometry provides crucial complementary data about their state in the gas phase. For other alkali metal trimethylsilanolates, such as the potassium salt, mass spectrometry has confirmed the existence of tetrameric units in the vapor state, which corresponds to the cubic arrangement of metal and oxygen atoms observed in its crystal structure. researchgate.net The investigation of these aggregate forms is essential as they represent the likely state of the reagent under certain reaction conditions.
Role of Polymeric Clusters in Catalytic Pathways
The formation of polymeric clusters of this compound is believed to play a significant role in its catalytic activity. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have indicated that these clusters are not simply spectator species but are actively involved in the reaction pathways.
In palladium-catalyzed silylation reactions, it has been proposed that a polymeric cluster of the silanolate species assists in the intramolecular migration of a silyl group, which in turn promotes an efficient transmetalation step. kyoto-u.ac.jpdicp.ac.cn This suggests that the aggregation of this compound is a critical feature for its function as a silyl transfer reagent. kyoto-u.ac.jpdicp.ac.cn
Further evidence for the catalytic role of clusters comes from studies on copper-catalyzed reactions. In the copper-catalyzed hydrosilylation of various unsaturated compounds using sodium silylsilanolates, DFT calculations suggest that a this compound dimer facilitates the crucial Si-Si bond activation step. rsc.orgnih.gov The calculations indicate that the dimer assists in the formation of a silylcopper species through an intramolecular oxidative addition, a pathway that is energetically more favorable than mechanisms not involving the cluster. rsc.orgnih.gov This is supported by mass spectrometric analysis of the reaction mixture, which shows evidence of byproducts consistent with the cluster-assisted pathway. rsc.org
The concept of cluster-assisted catalysis extends to other transformations as well. For instance, in the copper-catalyzed mono-alkylation of primary amides, the use of this compound as a mild base was found to be crucial for the success of the reaction. nih.gov It is plausible that the aggregated nature of the silanolate influences the reaction environment and the reactivity of the catalytic species.
Table 2: Investigated Catalytic Reactions Involving this compound Clusters
| Catalytic Reaction | Role of this compound Cluster | Supporting Evidence | References |
| Palladium-catalyzed silylation of aryl halides | Assists in intramolecular silyl group migration and promotes transmetalation | Mechanistic studies, DFT calculations | kyoto-u.ac.jp, dicp.ac.cn |
| Copper-catalyzed hydrosilylation | Facilitates Si-Si bond activation via a dimer-assisted pathway | DFT calculations, MS analysis of reaction mixture | nih.gov, rsc.org |
| Copper-catalyzed mono-alkylation of primary amides | Acts as a uniquely effective mild base | High reaction yields, proposed to prevent competitive ligation of the catalyst | nih.gov |
Computational and Theoretical Investigations of Sodium Trimethylsilanolate
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate reaction mechanisms involving sodium trimethylsilanolate. DFT calculations provide valuable insights into the energetics and structural transformations that occur during chemical reactions, offering a molecular-level understanding that complements experimental observations.
Energetic Profiles and Transition State Analysis
DFT calculations are instrumental in constructing detailed energetic profiles of reaction pathways. These profiles map the potential energy of the system as it evolves from reactants to products, highlighting the energies of intermediates and transition states. chemguide.co.uksolubilityofthings.comnumberanalytics.com The transition state, representing the highest energy point along the reaction coordinate, is a critical species that determines the reaction's activation energy and, consequently, its rate. solubilityofthings.comnumberanalytics.com
In the context of silylation reactions, DFT studies have been employed to compare different mechanistic pathways. For instance, in the palladium-catalyzed silylation of aryl halides, a non-assisted pathway involving the direct transfer of a silyl (B83357) group was found to have a high activation energy of 34.8 kcal/mol, making it unlikely. dicp.ac.cn In contrast, a pathway assisted by a this compound dimer showed a significantly lower activation barrier. dicp.ac.cnkyoto-u.ac.jp The complexation of the initial intermediate with the this compound dimer is an exergonic process, and the subsequent intramolecular silyl group transfer has a more favorable activation energy of 28.1 kcal/mol. kyoto-u.ac.jp
These studies underscore the importance of transition state analysis in identifying the most plausible reaction mechanisms. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the molecular transformations. chemguide.co.uksolubilityofthings.com
Modeling of Solvation Effects in Mechanistic Pathways
The solvent environment can significantly influence reaction mechanisms and energetics. nih.govnih.govpitt.edu Computational models that incorporate solvation effects are therefore essential for accurately predicting reaction outcomes. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM), are commonly used to approximate the effect of the solvent by treating it as a continuous dielectric medium. researchgate.net This approach has been used in studies of this compound-involved reactions, for example, in calculating the relative energies of species in dichloromethane (B109758) and aniline. researchgate.net
Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more expensive. nih.govpitt.edu Hybrid quantum mechanical/molecular mechanical (QM/MM) methods provide a compromise by treating the reacting species with high-level quantum mechanics and the surrounding solvent with classical molecular mechanics. nih.gov
In the context of this compound, DFT calculations employing the SMD (Solvation Model based on Density) model, which is a universal solvation model, have been used to study reactions in solvents like 1,2-dichloroethane (B1671644) (DCE). nih.govresearchgate.netrsc.org These calculations have shown that the choice of solvent can be critical, with non-polar solvents like DCE and toluene (B28343) being more effective for certain silylation reactions, suggesting the involvement of aggregated silanolate clusters. dicp.ac.cn
Role of Dimer/Cluster Assistance in Computational Models
Experimental observations and computational studies consistently point to the significant role of this compound aggregates, such as dimers and larger clusters, in promoting chemical reactions. dicp.ac.cnkyoto-u.ac.jpnih.gov In many computational models, a this compound dimer is used as a simplified representation of these clusters to make the calculations more tractable. dicp.ac.cnkyoto-u.ac.jpnih.gov
The assistance of these dimers is crucial for lowering the activation energy of key steps in the reaction mechanism. For example, in palladium-catalyzed silylation, the dimer facilitates the intramolecular migration of the silyl group. dicp.ac.cnkyoto-u.ac.jp Similarly, in copper-catalyzed hydrosilylation, the dimer-assisted pathway is energetically more favorable, leading to the formation of a stable disiloxane. nih.govrsc.org DFT calculations have shown that the complexation of the reaction intermediate with the this compound dimer is an exergonic process, indicating that the formation of this complex is spontaneous. kyoto-u.ac.jpnih.gov
The involvement of these clusters is also supported by the observation that non-polar solvents are often more effective, as they would favor the aggregation of the ionic this compound. dicp.ac.cn The structure of this compound in the solid state is known to be a cluster with Na-O-Na linkages, further supporting the idea that such aggregates are relevant in solution as well. wikipedia.org
Table 1: Calculated Energetic Data for Key Mechanistic Steps
| Reaction Step | System | Calculated Activation Energy (ΔG‡) | Reference |
|---|---|---|---|
| Direct Silyl Group Transfer (Non-assisted) | Palladium-catalyzed Silylation | 34.8 kcal/mol | dicp.ac.cn |
| Dimer-Assisted Silyl Group Transfer | Palladium-catalyzed Silylation | 28.1 kcal/mol | kyoto-u.ac.jp |
| Dimer-Assisted Intramolecular Silanolate Attack | Copper-catalyzed Hydrosilylation | 25.8 kcal/mol | nih.govrsc.org |
Theoretical Analysis of Bonding and Electronic Structure
Theoretical methods provide a deep understanding of the bonding and electronic structure of this compound, which are fundamental to its reactivity. These analyses go beyond simple Lewis structures to describe the nature of the chemical bonds and the distribution of electrons within the molecule.
Si-O Bond Characteristics and Covalent Contributions
The silicon-oxygen (Si-O) bond is a key feature of this compound. While often depicted as a simple single bond, theoretical studies reveal a more complex picture. The electronegativity difference between silicon and oxygen leads to a significant polarization of the bond, giving it considerable ionic character.
However, computational studies have also highlighted a degree of covalent contribution to the Si-O bond. thieme-connect.de This covalent character is important for understanding the stability and reactivity of the molecule. The interplay between ionic and covalent contributions influences the bond length, strength, and its behavior in chemical reactions. For instance, theoretical calculations have been used to refine the Si-O bond length, providing a more accurate structural model than what can be inferred from simpler models alone. thieme-connect.de
Computational Vibrational Spectroscopy
Computational vibrational spectroscopy is a powerful technique for interpreting and predicting the infrared (IR) and Raman spectra of molecules. nih.govarxiv.orgnih.gov By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the bands observed in experimental spectra to specific molecular motions. researchgate.net
For this compound, DFT calculations have been successfully employed to assign the vibrational spectra of the unstable ionic species. researchgate.net This is particularly valuable as experimental characterization can be challenging due to the compound's sensitivity to hydrolysis and self-condensation. researchgate.net
Theoretical models used for these calculations can range from the isolated trimethylsilanolate anion to more complex models that include the counterion, such as a theoretical monomer of potassium trimethylsilanolate or a simplified ionic cluster model based on its crystalline structure. researchgate.net Comparing the results from these different models helps to understand the influence of the counterion on the vibrational modes. The agreement between calculated and experimental spectra provides confidence in the theoretical model and the resulting assignments of the vibrational bands. researchgate.net
Mechanistic Studies of Sodium Trimethylsilanolate in Organic Transformations
Nucleophilic Acyl Substitution Pathways
Sodium trimethylsilanolate serves as an effective nucleophile in acyl substitution reactions, particularly in the hydrolysis of esters and the ring-opening of lactones. Mechanistic investigations have shed light on the pathways governing these transformations.
The hydrolysis of esters and the ring-opening of lactones facilitated by this compound proceed through a bimolecular acyl substitution (BAc2) mechanism. nih.govresearchgate.netthieme-connect.com This pathway involves the nucleophilic addition of the trimethylsilanolate anion to the carbonyl carbon of the ester or lactone, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond.
In the case of ester hydrolysis, this mechanism is particularly favored for phenyl esters, where the phenolate is a better leaving group than an alkoxide. researchgate.net For lactones, the BAc2 pathway has been confirmed through kinetic studies, demonstrating a mild and chemoselective method for ring-opening in aprotic solvents. nih.gov This selectivity is notable, as other bases like sodium hydroxide (B78521) or lithium hydroxide have been observed to cleave ester protecting groups elsewhere in a molecule without opening the lactone ring. thieme-connect.com
Table 1: Mechanistic Pathway in Nucleophilic Acyl Substitution
| Transformation | Reagent | Mechanistic Pathway | Key Feature |
| Ester Hydrolysis | This compound | BAc2 | Nucleophilic attack on the acyl-carbon. researchgate.net |
| Lactone Ring-Opening | This compound | BAc2 | Chemoselective opening of the lactone ring. nih.gov |
Transition Metal-Catalyzed Silylation Reactions
This compound has emerged as a valuable reagent in transition metal-catalyzed reactions, particularly in palladium-catalyzed silylation processes for the formation of carbon-silicon bonds.
This compound, and related silylsilanolates, are effective silyl (B83357) transfer reagents in palladium-catalyzed cross-coupling reactions with aryl halides and pseudohalides. chemrxiv.orgkyoto-u.ac.jp This method provides a practical route for the introduction of silyl groups, including the trimethylsilyl (B98337) (TMS) group, into organic molecules under relatively mild conditions. chemrxiv.orgkyoto-u.ac.jp The reaction demonstrates good functional group tolerance, making it applicable to the late-stage functionalization of complex molecules. chemrxiv.orgkyoto-u.ac.jp
Mechanistic studies of these palladium-catalyzed silyl transfer reactions indicate that the process is initiated by the nucleophilic attack of the silanolate on the palladium center. chemrxiv.orgkyoto-u.ac.jp This attack on an arylpalladium intermediate results in the formation of a silylsilanolate-coordinated arylpalladium species. chemrxiv.orgkyoto-u.ac.jp This step is crucial for the subsequent transmetalation, where the silyl group is transferred from the silicon to the palladium, ultimately leading to the formation of the desired silylated product. chemrxiv.orgkyoto-u.ac.jp
Table 2: Palladium-Catalyzed Silylation of Ethyl 4-bromobenzoate
| Entry | Catalyst | Silylating Reagent | Solvent | Yield (%) |
| 1 | MePhos Pd G4 | Na+1– | DCE | 89 |
| 2 | Pd2dba3 / MePhos | Na+1– | DCE | 83 |
| 3 | Pd2dba3 / PCy3 | Na+1– | DCE | 80 |
| 4 | Toluene (B28343) | Na+1– | Toluene | 74 |
| 5 | THF | Na+1– | THF | 25 |
| Data sourced from mechanistic studies on sodium silylsilanolates. kyoto-u.ac.jp |
Palladium-Catalyzed Silyl Transfer Processes
Intramolecular Silyl Group Migration
The intramolecular migration of silyl groups is a crucial step in various organic transformations catalyzed by transition metals, and this compound has been identified as a key player in facilitating this process. In palladium-catalyzed silylation reactions, a proposed mechanism involves the anionic silylsilanolate acting as a nucleophile that attacks the palladium(II) center. This initial attack leads to the formation of a silylsilanolate-coordinated intermediate, which brings the silyl group into close proximity with the metal center, thereby enabling an intramolecular delivery of the terminal silyl group to the palladium atom. rsc.org
Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into this migration. The energy profile for the intramolecular transfer of a trimethylsilyl group to a palladium atom was calculated, comparing a direct pathway with one assisted by a this compound dimer. The direct transfer was found to have a significant activation barrier. However, the pathway assisted by the silanolate dimer showed a considerably lower activation barrier (ΔG‡ = 28.1 kcal/mol). dntb.gov.ua This suggests that an aggregated cluster of sodium silylsilanolate species plays a critical role in promoting the efficient transmetalation by assisting in the intramolecular migration of the silyl group. rsc.orgdntb.gov.ua In the calculated transition state, the silicate moiety forms a trigonal bipyramidal structure, which facilitates the transfer. dntb.gov.ua
Table 1: Calculated Activation Barriers for Intramolecular Silyl Group Migration
| Migration Pathway | Activator | Calculated Activation Barrier (ΔG‡) | Reference |
|---|---|---|---|
| Direct Transfer to Palladium | None | Higher Barrier (Implied) | dntb.gov.ua |
| Assisted Transfer to Palladium | This compound Dimer | 28.1 kcal/mol | dntb.gov.ua |
| Assisted Transfer to Copper | This compound Dimer | 25.8 kcal/mol (for subsequent step) | sigmaaldrich.com |
Intermediate Characterization in Catalytic Cycles
The characterization of intermediates in catalytic cycles involving this compound is essential for understanding the reaction mechanism. In palladium-catalyzed silylations, the formation of a silylsilanolate-coordinated arylpalladium intermediate is a key mechanistic hypothesis. rsc.org Experimental studies using ³¹P and ¹⁹F NMR have been employed to probe the reaction mechanism. These studies revealed that the initial attack of a sodium silylsilanolate on a palladium precursor rapidly forms a new palladium species bearing a silylsilanolate substituent, confirming the formation of this crucial intermediate. dntb.gov.ua
DFT calculations have been instrumental in modeling the structures and energies of various intermediates along the reaction pathway. For instance, in a palladium-catalyzed cycle, the initial complexation of an arylpalladium intermediate (INT-1) with a this compound dimer proceeds exergonically to form a more stable intermediate (INT-B1). dntb.gov.ua This is followed by the intramolecular silyl group transfer to yield another intermediate (INT-B2). dntb.gov.ua Similarly, in copper-catalyzed reactions, a copper(I) silylsilanolate complex is initially formed, which then proceeds through a series of calculated intermediates involving oxidative addition and conformational changes (INT-B2 through INT-B6) to generate the active silylcopper species. sigmaaldrich.commdpi.com These computational models, supported by experimental observations, provide a detailed picture of the catalytic cycle and the role of this compound in stabilizing key intermediates. dntb.gov.uasigmaaldrich.com
Copper-Catalyzed Silylation Mechanisms
Formation of Silylcopper Species
The formation of the active silylcopper species is a pivotal step in these catalytic cycles. Sodium silylsilanolates serve as competent precursors, where a silanolate unit acts as an auxiliary to transfer a variety of silyl groups to the copper center. researchgate.net The process is initiated by a ligand exchange reaction between a copper(I) salt and sodium silylsilanolate, which produces a copper(I) silylsilanolate intermediate. sigmaaldrich.comresearchgate.net This intermediate is the direct precursor to the silylcopper species. Unlike the conventional σ-bond metathesis mechanism observed with silylboranes and copper alkoxides, the silylcopper species from silylsilanolates is generated through a distinct pathway involving the Si-Si bond within the silylsilanolate structure. sigmaaldrich.comresearchgate.net This method allows for the facile in-situ generation of reactive silylcopper species, which can then be used in various organic transformations, including the hydrosilylation of alkynes, α,β-unsaturated ketones, and allenes. sigmaaldrich.comresearchgate.net
Oxidative Addition Pathways Involving Si-Si Bonds
A key mechanistic feature that distinguishes the use of sodium silylsilanolates in copper-catalyzed reactions is the pathway for Si-Si bond activation. Mechanistic studies, heavily supported by DFT calculations, indicate that the copper silylsilanolate intermediate undergoes an intramolecular oxidative addition of the Si-Si bond to the copper center. sigmaaldrich.comresearchgate.net This process is kinetically promoted by the close proximity of the Si-Si bond to the copper atom within the coordinated intermediate. mdpi.com
The calculated energy profile shows that after the formation of a complex between the copper silylsilanolate and a this compound dimer, the oxidative addition of the Si-Si bond to the copper atom proceeds through a transition state (TS-B1) with an elongated Si-Si bond (2.55 Å). mdpi.com This step leads to the formation of a silylcopper intermediate where the silicon atom is directly bonded to the copper. This intramolecular oxidative addition pathway is in stark contrast to the formal σ-bond metathesis typically proposed for the activation of conventional disilanes or silylboranes. sigmaaldrich.comresearchgate.net
Table 2: Key Steps in Copper-Catalyzed Silylation Mechanism
| Step | Description | Key Intermediate/Transition State | Mechanistic Pathway | Reference |
|---|---|---|---|---|
| 1 | Formation of Copper Silylsilanolate | Copper(I) Silylsilanolate (4) | Ligand Exchange | sigmaaldrich.comresearchgate.net |
| 2 | Oxidative Addition | Transition State (TS-B1) with elongated Si-Si bond | Intramolecular Oxidative Addition | mdpi.com |
| 3 | Silyl Group Migration | Intermediate (INT-B5) | Intramolecular Attack of Trimethylsilanolate | sigmaaldrich.com |
| 4 | Generation of Silylcopper | Silylcopper (5) | Dissociation of Disiloxane Moiety | sigmaaldrich.com |
Silylation of Silanols via Main-Group Catalysis
This compound also functions as a catalyst in main-group mediated reactions, specifically in the silylation of silanols with hydrosilanes. sigmaaldrich.com This dehydrogenative coupling reaction is an atom-economical method for forming unsymmetrical siloxanes and hydrosiloxanes. rsc.org In this context, this compound serves as a simple and commercially available main-group catalyst that can facilitate the formation of Si-O-Si bonds under mild conditions. rsc.orgsigmaaldrich.com For example, it has been used to catalyze the reaction of methylphenylsilane with tert-butyldimethylsilanol to produce trisiloxanes. sigmaaldrich.com The catalytic activity of this compound in these transformations highlights its utility beyond transition-metal-catalyzed processes, offering an alternative pathway for siloxane synthesis.
Base-Mediated Reactions
This compound is a potent, non-nucleophilic base, a characteristic that makes it highly valuable in a range of base-mediated organic reactions. Its strong basicity allows it to deprotonate various acidic functional groups effectively. rsc.org One of its primary applications is the conversion of a wide variety of esters into their corresponding carboxylic acids, often proceeding in high to quantitative yields under mild conditions in solvents like tetrahydrofuran. researchgate.net The mechanism involves the deprotonation of an acidic substrate by the silanolate, where the negative charge on the oxygen atom facilitates an attack on an electrophilic center. rsc.org
Beyond ester hydrolysis, this compound mediates other significant transformations. It is used in the dealkylation of certain alkyl esters, with the reaction proceeding through either an Sₙ2-type pathway or a tetrahedral intermediate, depending on the substrate. rsc.org Furthermore, it plays a role as an activating base in copper-catalyzed Chan-Lam coupling reactions, promoting carbon-nitrogen bond formation with excellent functional group tolerance. rsc.org Lewis basic salts like this compound can also promote the coupling of organosilanes, such as benzyltrimethylsilane, with aromatic electrophiles to synthesize 1,1-diarylalkanes. nih.gov
Role as a Mild Base in Cross-Coupling Processes
This compound (NaOSiMe₃) serves as a highly effective mild base in various cross-coupling reactions, particularly those catalyzed by palladium. Its utility stems from its good solubility in common organic solvents, which allows for homogeneous reaction conditions. This property is a significant advantage over many inorganic bases that have poor solubility in aprotic solvents. researchgate.net The use of pre-formed sodium silanolate salts simplifies experimental procedures and ensures the coupling partner is consistently in its active form. nih.gov
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step, which is often the rate-limiting step of the catalytic cycle. acs.org The mechanism of transmetalation can be influenced by the nature of the base. This compound and its potassium counterpart (KOSiMe₃) facilitate these reactions under anhydrous conditions, which can be advantageous for substrates sensitive to water. researchgate.nettcichemicals.com
For instance, in the cross-coupling of organosilanols, the silanolate, generated in situ or used as a pre-formed salt, is proposed to displace the halide from the arylpalladium(II) complex to form an organopalladium(II) silanolate intermediate. nih.gov This intermediate is key to the subsequent transmetalation. The mildness of this compound is beneficial as it can prevent side reactions that may occur with stronger bases. For example, when using a strong base like sodium tert-butoxide (NaOt-Bu) with substrates containing ester functionalities, competing transesterification reactions can occur. nih.gov The use of a milder silanolate base avoids such complications, leading to cleaner reactions and higher yields of the desired cross-coupled product.
Influence on Equilibrium Concentrations of Reactive Intermediates
A well-studied example, primarily involving potassium trimethylsilanolate (TMSOK), is the Suzuki-Miyaura reaction. Mechanistic studies have revealed that the reaction can proceed via two main pathways for the formation of the key Pd-O-B linked intermediate: the "boronate pathway" and the "oxo-palladium pathway". acs.orgnih.gov
Oxo-palladium Pathway: In this pathway, the arylpalladium halide complex reacts with the base to form an arylpalladium hydroxide intermediate.
Boronate Pathway: Here, a boronate species, formed from the reaction of the boronic ester with the base, reacts directly with the arylpalladium halide complex. nih.gov
Kinetic analyses and studies on isolated intermediates have demonstrated that Suzuki-Miyaura reactions promoted by potassium trimethylsilanolate under anhydrous conditions proceed via the boronate pathway. acs.orgnih.govnih.gov This is notable because previous studies had suggested this pathway was prohibitively slow. acs.orgnih.govillinois.edu The use of TMSOK creates a homogeneous environment where the boronate intermediate is readily formed and can interact with the palladium complex, shifting the equilibrium to favor this pathway over the oxo-palladium route.
Furthermore, mechanistic studies on silylation reactions have shown that a cluster of sodium silanolate species can assist in the intramolecular transfer of a silyl group to the palladium center. chemrxiv.orgkyoto-u.ac.jp A nucleophilic attack by the silanolate on the palladium center forms a silyl-silanolate-coordinated arylpalladium intermediate. chemrxiv.orgkyoto-u.ac.jp A polymeric cluster of the silanolate then facilitates the intramolecular migration of the silyl group, which promotes an efficient transmetalation. chemrxiv.org This demonstrates how the concentration and aggregation state of the silanolate can directly influence the formation and reactivity of a key intermediate in the catalytic cycle.
The table below summarizes the influence of the base on the mechanistic pathway in the Suzuki-Miyaura cross-coupling reaction.
| Mechanistic Pathway | Key Reactive Intermediates | Favored Conditions |
| Boronate Pathway | Arylpalladium halide complex, Boronate species (formed from boronic ester and base) | Anhydrous, Homogeneous (promoted by KOSiMe₃) nih.gov |
| Oxo-palladium Pathway | Arylpalladium hydroxide complex, Boronic acid | Typically involves aqueous bases |
Applications of Sodium Trimethylsilanolate As a Reagent in Organic Synthesis
Ester Cleavage and Carboxylic Acid Synthesis
Sodium trimethylsilanolate is a highly effective reagent for the saponification of esters to their corresponding carboxylic acids. alkalisci.com This transformation proceeds smoothly under mild, often anhydrous, conditions for a wide range of ester substrates, providing high to quantitative yields. researchgate.net The reaction is particularly useful for substrates that are sensitive to acidic or harsh basic conditions. researchgate.net
The reagent demonstrates broad applicability, successfully cleaving esters of aliphatic, aromatic, and α,β-unsaturated acids derived from primary and secondary alcohols. thieme-connect.comresearchgate.net Phenolic, allylic, and benzylic esters are also readily converted to carboxylic acids. researchgate.net However, the reaction typically fails with the sterically hindered esters of tertiary alcohols. thieme-connect.comresearchgate.net The process is believed to proceed via a BAc2 mechanism, involving the nucleophilic attack of the trimethylsilanolate anion on the ester carbonyl group. researchgate.net
Table 1: Examples of Ester Cleavage using this compound
| Entry | Ester Substrate | Carboxylic Acid Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl heptanoate | Heptanoic acid | High |
| 2 | Ethyl p-chlorobenzoate | p-Chlorobenzoic acid | High |
| 3 | Phenyl acetate | Acetic acid | 75 |
| 4 | Benzyl benzoate | Benzoic acid | 70 |
Nitrile Hydrolysis to Primary Amides
This compound is also utilized for the hydrolysis of nitriles to primary amides. alkalisci.com This method provides a convenient pathway for the synthesis of amides, which are crucial functional groups in many biologically active molecules and pharmaceuticals. smolecule.com The reaction is typically performed under anhydrous conditions, and after the reaction is complete, a simple aqueous workup yields the primary amide. researchgate.net This transformation offers an alternative to traditional acid- or base-catalyzed hydration methods, which can sometimes lead to the over-hydrolysis of the desired amide to a carboxylic acid. commonorganicchemistry.com
Table 2: Conversion of Nitriles to Primary Amides
| Entry | Nitrile Substrate | Primary Amide Product |
|---|---|---|
| 1 | Benzonitrile | Benzamide |
| 2 | Acetonitrile | Acetamide |
Lactone Ring-Opening Transformations
The reagent provides a mild and chemoselective method for the ring-opening of lactones in aprotic solvents, affording hydroxy-functionalized carboxylic acids in high yields. acs.orgnih.gov Kinetic studies have confirmed that the reaction follows a BAc2 mechanistic pathway, where the rate-determining step is the nucleophilic attack of the silanolate on the lactone's carbonyl group. acs.orgnih.gov
This method has proven effective for various lactone ring sizes, including those that are sterically hindered or part of complex, multifunctional molecules. thieme-connect.com A key advantage of this compound is its specificity compared to other bases. For instance, in reactions with complex glycosylated secoiridoid lactones, bases like NaOH or LiOH tend to cleave protective ester groups without affecting the lactone, while this compound selectively opens the lactone ring without causing competing side reactions. thieme-connect.com
Table 3: Lactone Ring-Opening with this compound
| Entry | Lactone Substrate | Product |
|---|---|---|
| 1 | γ-Butyrolactone | 4-Hydroxybutanoic acid |
| 2 | δ-Valerolactone | 5-Hydroxyvaleric acid |
Silylation of Organic Substrates
This compound also functions as a key component in various silylation reactions, either as a direct silylating agent, a catalyst, or a precursor to other reactive silicon species.
In conjunction with a transition metal catalyst, sodium silylsilanolates (structurally related reagents) can be used for the silylation of aryl halides and pseudohalides. kyoto-u.ac.jpsemanticscholar.org This method allows for the introduction of a silyl (B83357) group to an aromatic ring under mild conditions. rsc.org Palladium-catalyzed reactions have been developed where a nucleophilic silanolate attacks the palladium center, facilitating the intramolecular transfer of a silyl group to the aryl halide. kyoto-u.ac.jp This strategy has been successfully applied to a variety of functionalized compounds. kyoto-u.ac.jp More recently, nickel-catalyzed systems have been shown to effectively silylate a diverse range of aryl chlorides. rsc.org
Table 4: Palladium-Catalyzed Silylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Silylated Product Yield (%) |
|---|---|---|---|
| 1 | Ethyl 4-bromobenzoate | MePhos Pd G4 | 88 |
This compound plays a role in copper-catalyzed hydrosilylation reactions, where it can serve as a precursor to generate reactive silylcopper species. rsc.org In these systems, a copper silylsilanolate intermediate can undergo a transformation to generate the active silylcopper catalyst. rsc.org This methodology has been effectively applied to the hydrosilylation of internal alkynes, α,β-unsaturated ketones, and allenes. rsc.org The process allows for the regioselective formation of vinylsilanes, which are valuable intermediates in organic synthesis. nih.govnih.gov
This compound can act as a catalyst for the silylation of silanols with hydrosilanes, a reaction that produces unsymmetrical siloxanes and hydrosiloxanes. This reaction involves the formation of a new siloxane (Si-O-Si) bond. The catalytic activity of this compound facilitates the reaction between a silanol (B1196071) (R₃SiOH) and a hydrosilane (R'₃SiH) to yield the corresponding unsymmetrical siloxane (R₃Si-O-SiR'₃). This method is also foundational to the synthesis of more complex organopolysiloxanes. acs.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | (CH₃)₃SiONa |
| Sodium hydroxide (B78521) | NaOH |
| Lithium hydroxide | LiOH |
| Methyl heptanoate | C₈H₁₆O₂ |
| Heptanoic acid | C₇H₁₄O₂ |
| Ethyl p-chlorobenzoate | C₉H₉ClO₂ |
| p-Chlorobenzoic acid | C₇H₅ClO₂ |
| Phenyl acetate | C₈H₈O₂ |
| Acetic acid | C₂H₄O₂ |
| Benzyl benzoate | C₁₄H₁₂O₂ |
| Benzoic acid | C₇H₆O₂ |
| Ethyl cinnamate | C₁₁H₁₂O₂ |
| Cinnamic acid | C₉H₈O₂ |
| Benzonitrile | C₇H₅N |
| Benzamide | C₇H₇NO |
| Acetonitrile | C₂H₃N |
| Acetamide | C₂H₅NO |
| 4-Chlorobenzonitrile | C₇H₄ClN |
| 4-Chlorobenzamide | C₇H₆ClNO |
| γ-Butyrolactone | C₄H₆O₂ |
| 4-Hydroxybutanoic acid | C₄H₈O₃ |
| δ-Valerolactone | C₅H₈O₂ |
| 5-Hydroxyvaleric acid | C₅H₁₀O₃ |
| Ethyl 4-bromobenzoate | C₉H₉BrO₂ |
| 4-Bromoanisole | C₇H₇BrO |
| Palladium(0) tris(dibenzylideneacetone) dipalladium(0) | Pd₂(dba)₃ |
| Silanol | R₃SiOH |
| Hydrosilane | R₃SiH |
Cross-Coupling Reactions
This compound and its potassium counterpart are effective bases in several types of transition metal-catalyzed cross-coupling reactions. They promote key steps in the catalytic cycle, such as transmetalation, and enable reactions under specific conditions, like anhydrous environments.
This compound (NaOSiMe₃) has been identified as a crucial mild base for the copper-catalyzed cross-coupling of primary amides with alkylboronic acids, leading to the selective formation of secondary amides. kyoto-u.ac.jp This transformation provides a high-yielding method for the monoalkylation of amides, avoiding the overalkylation that can occur with traditional methods. kyoto-u.ac.jp The reaction proceeds efficiently using copper(I) bromide as the catalyst, NaOSiMe₃ as the base, and di-tert-butyl peroxide (DTBP) as an oxidant. kyoto-u.ac.jp This protocol demonstrates broad functional group tolerance, working with a variety of alkyl, aromatic, and heterocyclic amides as well as primary and some secondary alkylboronic acids. kyoto-u.ac.jp In related copper-catalyzed oxidative C-N cross-couplings between alkyl boronic esters and primary amides, NaOSiMe₃ is also an effective base, although in some specific cases, lithium tert-butoxide (LiOt-Bu) was found to be more effective. nih.gov
Table 1: Copper-Catalyzed Monoalkylation of Primary Amides with Alkylboronic Acids Using NaOSiMe₃ kyoto-u.ac.jp
| Amide Substrate | Alkylboronic Acid | Catalyst/Base System | Solvent | Yield |
|---|---|---|---|---|
| Benzamide | n-Propylboronic acid | CuBr / NaOSiMe₃ | tBuOH | 92% |
| 4-Methoxybenzamide | n-Propylboronic acid | CuBr / NaOSiMe₃ | tBuOH | 86% |
| Cyclopropanecarboxamide | n-Propylboronic acid | CuBr / NaOSiMe₃ | tBuOH | 81% |
In the context of the Suzuki-Miyaura reaction, the alkali metal salt of trimethylsilanolate, particularly potassium trimethylsilanolate (KOTMS or TMSOK), has been established as a highly effective base. semanticscholar.orgchemrxiv.org Its solubility in organic solvents allows for the development of homogeneous, anhydrous cross-coupling conditions, which can prevent the undesirable protodeboronation of the boronic acid partner. chemrxiv.orgkyoto-u.ac.jpwikipedia.org This method is especially useful for the coupling of boronic esters, where the reaction can proceed rapidly, often reaching completion in minutes. chemrxiv.orgwikipedia.org The use of TMSOK has been shown to dramatically decrease reaction times for couplings that were previously slow and inefficient. chemrxiv.orgwikipedia.org Mechanistic studies suggest that the reaction promoted by TMSOK proceeds through the "boronate pathway," where an aryl boronate reacts with an arylpalladium halide complex. While KOTMS is more commonly cited for this reaction, theoretical studies involving related palladium-catalyzed silylations have modeled the role of a this compound dimer in assisting the transfer of a silyl group to the palladium center, highlighting the general role of alkali metal silanolates in promoting transmetalation. kyoto-u.ac.jpscience.gov
Table 2: Rapid Suzuki-Miyaura Coupling of Boronic Esters Enabled by Potassium Trimethylsilanolate chemrxiv.org
| Aryl Halide | Boronic Ester Partner | Catalyst/Base System | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 4-Iodoanisole | 4-Methylphenylboronic acid neopentyl glycol ester | Pd(OAc)₂ / SPhos / TMSOK | THF | < 5 min | >99% |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid neopentyl glycol ester | Pd(OAc)₂ / SPhos / TMSOK | THF | < 5 min | >99% |
Protodesilylation of Organosilanes
Protodesilylation, the cleavage of a carbon-silicon bond to form a carbon-hydrogen bond, can be effectively catalyzed by alkali metal trimethylsilanolates. Research has demonstrated an additive-free, base-catalyzed method for the protodesilylation of various organosilanes using catalytic amounts of potassium trimethylsilanolate (KOTMS). wikipedia.org This transition-metal-free process operates under mild conditions and shows high efficiency and broad functional group compatibility, cleaving C-Si, N-Si, O-Si, and S-Si bonds in good to excellent yields. wikipedia.org The reaction is typically performed in wet dimethyl sulfoxide (B87167) (DMSO), where water serves as the proton source. wikipedia.org The proposed mechanism involves the formation of a pentacoordinated silicon intermediate, which facilitates the cleavage of the Si-C bond. wikipedia.org This method is applicable to aryl-, alkynyl-, and alkylsilanes and is scalable, offering a practical alternative to methods requiring harsh acids or excess bases. wikipedia.org
Table 3: KOTMS-Catalyzed Protodesilylation of Various Organosilanes wikipedia.org
| Organosilane Substrate | Catalyst Loading | Temperature | Time | Yield |
|---|---|---|---|---|
| Trimethyl(phenyl)silane | 5 mol % | 70 °C | 12 h | 99% |
| (4-Methoxyphenyl)trimethylsilane | 5 mol % | 70 °C | 12 h | 98% |
| Trimethyl(phenylethynyl)silane | 1 mol % | 70 °C | 1 h | 99% |
Synthesis of Metal Silanolates via Salt Metathesis
This compound is a valuable precursor for the synthesis of other metal silanolate (or siloxide) complexes through salt metathesis reactions. In this type of reaction, the sodium cation of NaOSiMe₃ is exchanged with the cation of another metal salt, typically a metal halide (M-X). semanticscholar.org The driving force for the reaction is often the formation of a thermodynamically stable and insoluble salt, such as sodium chloride (NaCl), which precipitates from the reaction mixture, leaving the desired metal silanolate complex in solution. semanticscholar.orgwikipedia.org This method provides a straightforward route to a wide range of transition metal and main group metal silanolate complexes, which are themselves important reagents and catalysts in organic and organometallic chemistry. The trimethylsiloxide ligand is considered a lipophilic pseudohalide and can also serve as a source of an oxide dianion.
General Reaction Scheme for Salt Metathesis: M-Cl + NaOSi(CH₃)₃ → M-OSi(CH₃)₃ + NaCl (s)
This synthetic strategy is a fundamental transformation in inorganic and organometallic chemistry, enabling the transfer of the bulky and electronically versatile trimethylsiloxy ligand to various metal centers.
Advanced Research Avenues and Future Directions
Development of Novel Silylsilanolate Species
A significant area of ongoing research is the design and synthesis of new silylsilanolate species to serve as versatile and efficient silylating reagents. Traditional methods for silylation often rely on reagents like hydrosilanes, disilanes, and silylboranes, which can be limited by their instability or the need for harsh reaction conditions. chemrxiv.orgchemrxiv.orgchemrxiv.org To address these limitations, researchers have developed storable sodium silylsilanolates that facilitate the transfer of silyl (B83357) groups to aryl halides and pseudohalides under milder, palladium-catalyzed conditions. chemrxiv.orgchemrxiv.orgchemrxiv.org
One such novel reagent is sodium trimethylsilyldimethylsilanolate, which is synthesized from chloropentamethyldisilane (B75337) in a two-step process involving hydrolysis followed by deprotonation with sodium hydride. chemrxiv.org This compound is a thermally stable, mildly hygroscopic white powder that is easy to handle in a dry atmosphere. chemrxiv.org The design of these molecules incorporates a Si-Si bond, which connects the transferable silyl group to a nucleophilic silanolate that acts as a catapult for the silyl group. chemrxiv.org This proximity is thought to facilitate an intramolecular delivery of the silyl group to the metal catalyst center. chemrxiv.org
The development of these reagents has broadened the scope of silyl groups that can be introduced in cross-coupling reactions, including those that were previously difficult to transfer. nih.gov
Table 1: Synthesis of Novel Sodium Silylsilanolates
| Precursor | Synthesis Steps | Resulting Silylsilanolate | Properties |
|---|
Exploration of New Transition Metal Catalyst Systems
The effectiveness of sodium trimethylsilanolate and its derivatives is often linked to the transition metal catalyst employed. Research is actively exploring various catalyst systems to optimize reaction conditions and expand the scope of possible transformations.
Palladium catalysts have been successfully used in conjunction with novel sodium silylsilanolates for the silylation of aryl (pseudo)halides. chemrxiv.orgchemrxiv.orgchemrxiv.org Mechanistic studies suggest that the reaction proceeds through a nucleophilic attack of the silanolate on the palladium center, forming a silylsilanolate-coordinated arylpalladium intermediate. chemrxiv.orgchemrxiv.orgchemrxiv.org It is hypothesized that a polymeric cluster of the silanolate species then aids in the intramolecular migration of the silyl group, promoting efficient transmetalation. chemrxiv.orgchemrxiv.org
More recently, the utility of sodium silylsilanolates has been extended to copper-catalyzed reactions. nih.govrsc.org These reagents have been shown to be competent precursors of silylcopper species, which are valuable in hydrosilylation reactions of internal alkynes, α,β-unsaturated ketones, and allenes. nih.govrsc.org DFT calculations suggest a mechanism where a copper silylsilanolate undergoes intramolecular oxidative addition of the Si-Si bond to the copper center to generate the active silylcopper species. nih.govrsc.org This contrasts with the typical σ-bond metathesis mechanism seen with conventional disilanes or silylboranes. nih.govrsc.org
Table 2: Transition Metal Systems for Silylation with Silylsilanolates
| Transition Metal | Catalytic Application | Proposed Mechanistic Feature | Reference |
|---|---|---|---|
| Palladium | Silylation of aryl (pseudo)halides | Formation of a silylsilanolate-coordinated arylpalladium intermediate | chemrxiv.orgchemrxiv.orgchemrxiv.org |
"Silicon Switch" Strategy in Bioisosteric Design and Modification
The "silicon switch" is a bioisosteric replacement strategy in medicinal chemistry where a carbon atom in a bioactive molecule is substituted with a silicon atom. chemrxiv.orgtandfonline.com This approach leverages the similar chemical properties of silicon and carbon, both being group 14 elements with four valence electrons, allowing them to form tetrahedral structures. tandfonline.com The goal is to modulate the physicochemical and pharmacokinetic properties of a drug candidate to improve its efficacy, selectivity, metabolic stability, or to create new intellectual property. tandfonline.comrowansci.comnih.govresearchgate.net
Replacing a carbon atom with silicon can lead to several changes:
Larger Atomic Radius: Silicon's larger size can alter molecular shape and steric interactions. rowansci.com
Increased Lipophilicity: Sila-derivatives may exhibit higher lipophilicity, potentially improving cell membrane permeability. rowansci.com
Enhanced Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, which can extend the drug's half-life. rowansci.com
An intriguing tactic within this strategy is the replacement of a tert-butyl group with a bioisosteric trimethylsilyl (B98337) (TMS) group. chemrxiv.org This modification has been shown to alter properties like human microsomal stability without compromising biological activity. chemrxiv.org The development of efficient silylation reagents, such as the novel sodium silylsilanolates, is crucial for the practical application of the silicon switch strategy, particularly for creating sila-analogs of existing drugs. chemrxiv.org
Late-Stage Functionalization Strategies in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing functional groups into a complex molecule at a late step in the synthesis. nih.govescholarship.org This approach is highly valuable in drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, avoiding the need for de novo synthesis for each new compound. nih.gov
Sodium silylsilanolates, in combination with transition metal catalysts, have emerged as effective reagents for the late-stage introduction of silyl groups into complex molecules. chemrxiv.orgchemrxiv.orgchemrxiv.org The mild reaction conditions and good functional group tolerance of these methods make them suitable for modifying polyfunctionalized compounds, including existing drugs and bioactive molecules. chemrxiv.org This allows for the exploration of structure-activity relationships and the optimization of drug-like properties. nih.gov The ability to efficiently install a variety of silyl groups using this methodology enhances its utility in medicinal chemistry programs. chemrxiv.orgchemrxiv.orgchemrxiv.org
Applications in Polymerization Methodologies for Advanced Materials
This compound and related alkali metal silanolates are finding increasing use as initiators or catalysts in polymerization reactions for the synthesis of advanced materials. One key area is in ring-opening polymerization (ROP). youtube.comdiva-portal.org
In the synthesis of polysiloxanes, this compound can act as an initiator for the ROP of cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D4). youtube.com The silanolate anion attacks the silicon atom in the cyclic monomer, leading to the opening of the ring and the formation of a propagating silanolate chain end. youtube.com This living anionic polymerization allows for good control over the molecular weight and architecture of the resulting silicone polymer. researchgate.net
Furthermore, alkali metal trimethylsilanolates have been employed in the ROP of other cyclic esters. For instance, sodium complexes have been used as catalysts for the polymerization of L-lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. researchgate.net These systems can exhibit high catalytic activity and control over the polymer's molecular weight and dispersity. researchgate.net
Potassium trimethylsilanolate has also been utilized in Suzuki-Miyaura-type cross-coupling polymerizations to synthesize π-conjugated polymers, which are important materials in optoelectronics and other high-performance applications. researchgate.net
Table 3: Polymerization Applications Involving Trimethylsilanolates
| Polymerization Type | Monomer Example | Role of Silanolate | Resulting Polymer |
|---|---|---|---|
| Anionic Ring-Opening Polymerization | Octamethylcyclotetrasiloxane (D4) | Initiator | Polydimethylsiloxane |
| Ring-Opening Polymerization | L-lactide | Catalyst | Polylactide (PLA) |
Research into Derivatives for Biomedical Applications
The biocompatibility and unique physicochemical properties of silicon-based materials have spurred research into derivatives of this compound for biomedical applications. nih.govnih.govgelest.com While this compound itself is primarily a reagent, it is a key building block for creating more complex organosilicon compounds and polymers, such as silicones (polysiloxanes), which have a long history of use in medical devices. nih.govgelest.com
Current research focuses on developing novel silicone-based materials with enhanced properties for specific biomedical uses:
Drug Delivery: Silicone hydrogels can be used for the controlled release of pharmaceuticals. nih.gov
Tissue Engineering: Micropatterned hydrogels and silicone-based scaffolds are being investigated for promoting cell growth and tissue regeneration. nih.gov
Medical Implants and Devices: Research aims to improve the biocompatibility, durability, and functionality of silicone-based implants, such as cardiovascular devices, intraocular lenses, and breast implants. nih.govnih.gov This includes creating surfaces with antibacterial and antifouling properties. nih.gov
Biosensors: The unique properties of silicones are being explored for the development of flexible and biocompatible biosensors. nih.gov
The synthesis of these advanced biomedical materials often relies on controlled polymerization techniques, where initiators derived from or similar to this compound can play a crucial role in defining the final properties of the polymer. researchgate.net
Q & A
Q. How can researchers address conflicting reports on NaOTMS stability in protic solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
